4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spirocyclic compound that features a unique structure with both oxygen and nitrogen atoms in its ring system. This compound belongs to the class of spiro[5.5]undecane derivatives, which are known for their intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . Another method involves the Diels–Alder reaction, which proceeds regioselectively to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes the use of specific catalysts and reagents to facilitate the formation of the spirocyclic ring system. For example, the use of L-proline as a catalyst in the Diels–Alder reaction has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit the METTL3/METTL14 protein complex, which is involved in RNA methylation and plays a key role in various diseases . The compound’s unique structure allows it to bind to specific sites on the target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro[5.5]undecane derivatives, such as:
- 1,3-dioxane-1,3-dithiane spiranes
- Bis(1,3-oxathiane) spiranes
Uniqueness
4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to its specific combination of oxygen and nitrogen atoms in the spirocyclic ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C11H20N2O3 |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-(2-methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C11H20N2O3/c1-15-7-6-13-9-11(16-8-10(13)14)2-4-12-5-3-11/h12H,2-9H2,1H3 |
InChI Key |
QSOUDBSVKROJCD-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CC2(CCNCC2)OCC1=O |
Origin of Product |
United States |
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